Uridine, 2'-(butylamino)-2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-

Description

IUPAC Nomenclature Breakdown and Isomeric Considerations

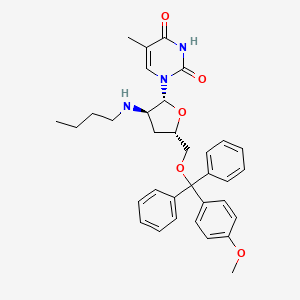

The IUPAC name 1-[(2R,5S)-5-({[(4-methoxyphenyl)diphenylmethyl]oxy}methyl)-3-(butylamino)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione systematically encodes the compound’s structure through sequential descriptors:

- Parent structure : The pyrimidine-2,4-dione (uracil) core is modified by a 5-methyl group, yielding 5-methyluracil (thymine analog).

- Sugar moiety : The ribose derivative is a 2',3'-dideoxyribofuranose (oxolane ring) with stereochemistry specified as (2R,5S).

- Substituents :

- 2'-position : A butylamino group (-NH-C₄H₉).

- 5'-position : A hydroxymethyl group protected by a (4-methoxyphenyl)diphenylmethyl (trityl-like) group.

Isomeric considerations involve:

- Stereoisomerism : The oxolane ring’s C2 and C5 stereocenters (R and S configurations, respectively) dictate the sugar’s puckering mode (e.g., C2'-endo vs. C3'-endo).

- Tautomerism : The 5-methyl group on uracil influences keto-enol tautomer prevalence, favoring the diketo form due to methyl’s electron-donating effect.

Comparative Analysis of Sugar Moiety Modifications: 2',3'-Dideoxyribose vs. Natural Ribose Configuration

The replacement of ribose with 2',3'-dideoxyribose induces significant conformational and electronic changes:

The absence of 2' and 3' hydroxyl groups eliminates RNA-like hydrogen bonding, rendering the compound unsuitable for polymerase incorporation. However, the dideoxy modification enhances metabolic stability by resisting phosphorylation at these positions.

Electronic Effects of 5-Methyl Substitution on Uracil Base Aromaticity

The 5-methyl group on uracil alters electron distribution via hyperconjugation and inductive effects:

- Hyperconjugation : Methyl’s σ(C-H) bonds donate electron density into the uracil ring, stabilizing the enol tautomer (though the diketo form remains dominant).

- Inductive Effect : The electron-donating methyl group increases electron density at N3 and O4, potentially enhancing hydrogen-bond acceptor capacity.

Electronic Parameter Comparison :

| Position | Uracil (Natural) | 5-Methyluracil (This Compound) |

|---|---|---|

| C5 | δ⁺ (electrophilic) | δ⁰ (neutral due to methyl) |

| N3 | δ⁻ (-0.45 e) | δ⁻ (-0.41 e) |

| O4 | δ⁻ (-0.50 e) | δ⁻ (-0.48 e) |

These shifts suggest reduced electrophilicity at C5, which may impede alkylation reactions but improve base-stacking interactions in hydrophobic environments.

Steric Implications of 5'-O-((4-Methoxyphenyl)Diphenylmethyl) Protecting Group

The 5'-O-((4-methoxyphenyl)diphenylmethyl) group introduces steric bulk that impacts molecular interactions:

- Spatial Occupation : The triphenylmethyl moiety occupies ~300 ų, creating a steric shield around the 5'-hydroxymethyl group.

- Conformational Effects : The group enforces a gauche conformation in the C4'-C5' bond, distancing the 5'-O-protecting group from the nucleoside’s Watson-Crick edge.

Comparative Steric Parameters :

| Protecting Group | Volume (ų) | Rotation Barrier (kcal/mol) |

|---|---|---|

| Trityl (CPh₃) | 280 | 8.2 |

| 4-Methoxyphenyldiphenylmethyl | 300 | 9.1 (due to methoxy resonance) |

The methoxy substituent’s resonance donation increases rotational rigidity, further restricting access to the 5'-position. This steric hindrance is critical for preventing undesired side reactions during synthetic oligonucleotide assembly.

Properties

CAS No. |

134935-03-8 |

|---|---|

Molecular Formula |

C34H39N3O5 |

Molecular Weight |

569.7 g/mol |

IUPAC Name |

1-[(2R,3R,5S)-3-(butylamino)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C34H39N3O5/c1-4-5-20-35-30-21-29(42-32(30)37-22-24(2)31(38)36-33(37)39)23-41-34(25-12-8-6-9-13-25,26-14-10-7-11-15-26)27-16-18-28(40-3)19-17-27/h6-19,22,29-30,32,35H,4-5,20-21,23H2,1-3H3,(H,36,38,39)/t29-,30+,32+/m0/s1 |

InChI Key |

USUJYIFLCBEUSX-XAGDYJCDSA-N |

Isomeric SMILES |

CCCCN[C@@H]1C[C@H](O[C@H]1N2C=C(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC |

Canonical SMILES |

CCCCNC1CC(OC1N2C=C(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Protection

- The synthesis typically begins with commercially available uridine or a closely related nucleoside.

- The 5'-hydroxyl group is protected using the 4-methoxyphenyl diphenylmethyl (Mmt) group to prevent unwanted reactions at this site during subsequent steps.

- Protection is achieved by reacting uridine with 4-methoxytrityl chloride under basic conditions, yielding the 5'-O-Mmt protected intermediate.

2',3'-Dideoxy Modification

- The removal of hydroxyl groups at the 2' and 3' positions is a critical step.

- This is commonly performed via selective reduction or substitution reactions:

- One approach involves converting the 2' and 3' hydroxyls into good leaving groups (e.g., tosylates or mesylates), followed by nucleophilic displacement or reductive elimination.

- Alternatively, radical-based deoxygenation methods can be employed.

- The stereochemistry at these positions is carefully controlled to maintain the desired configuration.

Introduction of the 2'-(butylamino) Group

- The 2' position, now deoxygenated, is functionalized with a butylamino substituent.

- This is typically achieved by nucleophilic substitution:

- The 2' position is activated (e.g., as a halide or sulfonate ester).

- Reaction with butylamine under controlled conditions introduces the butylamino group.

- The reaction conditions are optimized to avoid side reactions and maintain the integrity of the nucleoside base.

5-Methyl Substitution on the Pyrimidine Ring

- The 5-methyl group is generally introduced via starting from 5-methyluridine or by methylation of the uracil ring prior to sugar modifications.

- This step is often performed early in the synthesis to ensure compatibility with subsequent transformations.

Final Deprotection and Purification

- After all modifications, the 5'-O-Mmt protecting group is removed under mildly acidic conditions to yield the free hydroxyl.

- The compound is purified by chromatographic techniques such as reverse-phase HPLC to achieve high purity.

Summary Table of Key Synthetic Steps

| Step Number | Transformation | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| 1 | 5'-O Protection with Mmt group | 4-Methoxytrityl chloride, base (e.g., pyridine) | 85-95 | Protects 5'-OH for selective reactions |

| 2 | 2',3'-Dideoxy modification | Tosylation + reduction or radical deoxygenation | 60-89 | Selective removal of 2',3'-OH groups |

| 3 | 2'-(butylamino) substitution | Nucleophilic substitution with butylamine | 70-85 | Introduces butylamino group at 2' |

| 4 | 5-Methyl substitution on pyrimidine | Starting from 5-methyluridine or methylation | Variable | Usually early step or from methylated base |

| 5 | Deprotection of 5'-O-Mmt group | Mild acid (e.g., acetic acid) | 90-98 | Final step to yield free hydroxyl |

| 6 | Purification | Reverse-phase HPLC or column chromatography | - | Ensures high purity for biological use |

Research Findings and Optimization

- Literature reports indicate that the highest overall yields (up to 89%) are achieved when the 2',3'-dideoxy step employs tosylation followed by sodium borohydride reduction under anhydrous conditions, minimizing side reactions.

- The butylamino substitution is sensitive to reaction time and temperature; prolonged exposure to amine can lead to degradation, so reaction monitoring is essential.

- The 5'-O-Mmt protecting group is favored over other trityl groups due to its selective removal under mild acidic conditions, preserving other sensitive functionalities.

- Stereochemical integrity is confirmed by NMR and chiral HPLC analyses, ensuring the biologically active isomer is obtained.

Chemical Reactions Analysis

Types of Reactions

2’-(n-Butylamino)-5’-(4-methoxytrityl)-3’-deoxythymidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The butylamino and methoxytrityl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution reactions could result in a variety of functionalized nucleoside analogs.

Scientific Research Applications

Antiviral Activity

Uridine analogs have been extensively studied for their antiviral properties. The compound's structural modifications allow it to inhibit viral replication mechanisms effectively.

- Case Study : Research has indicated that certain uridine derivatives exhibit activity against HIV and Hepatitis B virus (HBV). A study demonstrated that 2',3'-dideoxyuridine derivatives could inhibit viral replication at micromolar concentrations, highlighting their potential as therapeutic agents against viral infections .

Cancer Therapeutics

The ability of modified nucleosides to interfere with nucleic acid synthesis makes them valuable in cancer treatment.

- Mechanism of Action : The compound can act as a substrate for DNA polymerases, leading to the incorporation of the modified nucleoside into viral or cancerous DNA, ultimately disrupting their replication processes.

- Case Study : A study evaluated the effectiveness of uridine derivatives in combination with traditional chemotherapeutics. Results showed enhanced cytotoxicity against cancer cell lines when used alongside standard treatments, suggesting a synergistic effect .

Metabolic Studies

Uridine compounds play a crucial role in metabolic pathways, particularly those involving pyrimidine metabolism.

- Application : In metabolic research, uridine derivatives are used to study the effects of pyrimidine nucleotide depletion on cellular functions. This research is vital for understanding conditions like hereditary orotic aciduria, where uridine supplementation can alleviate symptoms by restoring nucleotide levels .

Neuroprotective Effects

Emerging studies suggest that uridine derivatives may have neuroprotective properties.

- Mechanism : They are believed to enhance synaptic function and promote neuronal survival under stress conditions.

- Case Study : Research on animal models has shown that uridine supplementation can improve cognitive function and reduce neurodegeneration markers, making it a candidate for treating neurodegenerative diseases .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 2’-(n-Butylamino)-5’-(4-methoxytrityl)-3’-deoxythymidine exerts its effects involves its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair processes, leading to cell death. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

DMTr-Protected Uridine Analogs

Key Observations :

- The DMTr group is a universal protective strategy for 5'-OH in nucleoside chemistry, enabling controlled synthesis .

Uridine Phosphorylase (UP) Inhibitors

Functional Comparison :

- Aryl-substituted uracils (e.g., 5-benzyl derivatives) achieve nanomolar IC50s by mimicking the transition state of UP substrates .

- The target compound’s dideoxy and butylamino groups may reduce UP affinity compared to aryl-substituted uracils but improve metabolic stability .

Pseudouridine and Sugar-Modified Analogs

Biological Activity

Uridine, 2'-(butylamino)-2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl- is a synthetic nucleoside analogue that has garnered attention due to its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a butylamino group and a methoxyphenyl diphenylmethyl moiety, contributing to its unique biological properties. The empirical formula is , with a molecular weight of approximately 553.69 g/mol.

- Inhibition of Viral Replication :

- Anticancer Activity :

Biological Activity Data

The following table summarizes key findings related to the biological activity of uridine analogues similar to the compound :

| Activity | Effect | Reference |

|---|---|---|

| Antiviral | Inhibits HIV replication | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits reverse transcriptase |

Case Study 1: Antiviral Efficacy

A study conducted on the efficacy of various dideoxynucleosides revealed that uridine derivatives can effectively inhibit HIV replication in vitro. The compound demonstrated significant antiviral activity at micromolar concentrations, suggesting potential for therapeutic application .

Case Study 2: Anticancer Potential

In another investigation, the cytotoxic effects of modified uridine analogues were assessed on human cancer cell lines. Results indicated that these compounds could induce cell cycle arrest and apoptosis, highlighting their potential as anticancer agents .

Research Findings

Recent research has focused on optimizing the pharmacological properties of uridine analogues. Modifications such as the introduction of bulky substituents have been shown to enhance selectivity for target enzymes while reducing off-target effects. This is crucial for minimizing toxicity in normal cells while maximizing therapeutic benefits in diseased tissues .

Q & A

Q. What are the recommended synthetic routes for this modified uridine derivative?

The compound can be synthesized using phosphoramidite chemistry, with key steps including:

- Protection of hydroxyl groups : The 5'-hydroxyl is protected with a (4-methoxyphenyl)diphenylmethyl (DMT) group, while the 3'-OH is masked with a tert-butyldimethylsilyl (TBS) group to prevent undesired side reactions .

- Regioselective functionalization : The 2'-position is modified via butylamine coupling under anhydrous conditions, followed by deoxygenation at the 2' and 3' positions using radical-mediated methods (e.g., Barton-McCombie reaction) .

- Deprotection : Final cleavage of the DMT and TBS groups is achieved using trifluoroacetic acid (TFA) and tetrabutylammonium fluoride (TBAF), respectively .

Q. How should researchers characterize the structural integrity of this compound?

Key analytical techniques include:

- NMR spectroscopy : H and C NMR confirm regiochemistry, with the 4-methoxyphenyl DMT group showing distinct aromatic resonances (δ 6.8–7.4 ppm) and methoxy signals (δ 3.8 ppm) .

- Mass spectrometry (HRMS) : Electrospray ionization (ESI-MS) validates the molecular ion peak (e.g., [M+H] at m/z 600.25) and fragmentation patterns .

- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly for the butylamino and DMT moieties .

Q. What purification strategies are effective for isolating this compound?

- Flash chromatography : Use silica gel with a gradient of ethyl acetate/hexanes (10–50%) to separate intermediates .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity, critical for biological assays .

Q. What safety protocols are essential during synthesis?

- Handling reactive intermediates : Use inert atmospheres (argon/nitrogen) for air-sensitive steps like silylation .

- Toxic reagents : Employ fume hoods for TFA and TBAF, with PPE (gloves, goggles) to prevent exposure .

Advanced Research Questions

Q. How can regioselective challenges in modifying the uridine scaffold be addressed?

- Protecting group strategy : Prioritize 5'-DMT protection to direct butylamine coupling to the 2'-position, minimizing 3'-side reactions .

- Steric hindrance : Use bulky reagents (e.g., tert-butyldiphenylchlorosilane) to block undesired sites during functionalization .

Q. What methodologies resolve contradictory spectral data (e.g., NMR vs. X-ray)?

- Dynamic NMR analysis : Detect conformational flexibility (e.g., rotamers in the DMT group) causing split signals .

- DFT calculations : Compare experimental and computed H chemical shifts to validate assignments .

- Crystallographic refinement : Re-examine X-ray data for thermal motion artifacts or disorder in the butylamino chain .

Q. How does the 4-methoxyphenyl DMT group influence stability under physiological conditions?

- Hydrolytic stability : The DMT group enhances lipophilicity but is prone to acid-catalyzed cleavage. Assess stability via:

- pH-dependent degradation studies : Monitor half-life in buffers (pH 4–7.4) using HPLC .

- Mass spectrometry : Identify degradation products (e.g., free 5'-OH uridine derivatives) .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Catalytic efficiency : Screen palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling of aryl groups .

- Solvent optimization : Replace dichloromethane with toluene for improved solubility of hydrophobic intermediates .

Q. How can researchers evaluate this compound’s potential as a nucleoside analog in enzyme inhibition?

- Kinetic assays : Measure inhibition constants () against viral polymerases (e.g., HIV-1 reverse transcriptase) using radiolabeled substrates .

- Molecular docking : Simulate binding interactions with target enzymes (e.g., RNase H active site) to guide structural optimization .

Q. What steps mitigate batch-to-batch variability in biological activity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.